molecular formula C5H6ClN2NaO2S B2849136 Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate CAS No. 2193060-91-0

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate

Cat. No. B2849136
CAS RN: 2193060-91-0
M. Wt: 216.61
InChI Key: ARYBLKDSZZLMQN-UHFFFAOYSA-M
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Description

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a chemical compound with the CAS Number: 2193060-91-0 . It has a molecular weight of 216.62 . The compound is typically stored at temperatures below -10 degrees Celsius . It is usually available in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate . The InChI code for this compound is 1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 5-chloro-1-ethyl-1H-pyrazole-4-sulfinate is a powder that is stored at temperatures below -10 degrees Celsius . It has a molecular weight of 216.62 .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

sodium;5-chloro-1-ethylpyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S.Na/c1-2-8-5(6)4(3-7-8)11(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYBLKDSZZLMQN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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